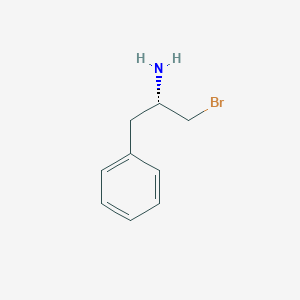

Benzeneethanamine, a-(bromomethyl)-, (aS)-

Description

Benzeneethanamine, a-(bromomethyl)-, (aS)- is a chiral organic compound featuring a benzene ring attached to an ethylamine backbone. The alpha carbon of the ethylamine chain is substituted with a bromomethyl (-CH2Br) group, and the compound exhibits an (aS) stereochemical configuration.

Properties

IUPAC Name |

(2S)-1-bromo-3-phenylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCHHNJHLWIUGS-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CBr)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CBr)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, a-(bromomethyl)-, (aS)- typically involves the bromination of phenylethylamine. One common method includes the reaction of phenylethylamine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of Benzeneethanamine, a-(bromomethyl)-, (aS)- often employs large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, a-(bromomethyl)-, (aS)- undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

Substitution: Formation of azides, thiocyanates, and secondary amines.

Oxidation: Formation of benzaldehyde or acetophenone derivatives.

Reduction: Formation of phenylethylamine derivatives.

Scientific Research Applications

Applications in Organic Synthesis

Organic Synthesis : Benzeneethanamine, a-(bromomethyl)- is widely used as an intermediate in the synthesis of various organic compounds. Its reactivity allows for the formation of more complex molecules through nucleophilic substitution reactions facilitated by the bromomethyl group. This versatility makes it valuable in producing pharmaceuticals and agrochemicals.

Table 1: Comparison of Reactivity with Similar Compounds

| Compound Name | Unique Feature | Reactivity |

|---|---|---|

| Benzeneethanamine, a-(bromomethyl)- | Balanced reactivity and stability | Moderate |

| Benzeneethanamine, a-(chloromethyl)- | Weaker leaving group; less reactive | Low |

| Benzeneethanamine, a-(iodomethyl)- | Higher reactivity due to better leaving ability | High |

| Benzeneethanamine, a-(fluoromethyl)- | Unique properties from fluorine's electronegativity | Variable |

Pharmaceutical Applications

Drug Development : The compound serves as a precursor in synthesizing drugs targeting neurological pathways. Its structural similarity to neurotransmitters like phenethylamine suggests potential applications in treating mood disorders such as depression and anxiety.

Case Study: 25B-NBOMe Intoxication

A notable case study involved the intoxication of a patient due to self-administration of 25B-NBOMe, an N-benzyl phenethylamines derivative closely related to benzeneethanamine. The case highlighted the compound's potential effects on the central nervous system and its implications for drug safety and regulation .

Biochemical Studies

Biochemical Studies : Benzeneethanamine is utilized in research involving neurotransmitter analogs. Its ability to interact with neurotransmitter receptors allows for studies on synaptic transmission and enzyme inhibition related to neurotransmitter metabolism.

Industrial Applications

Material Science : The compound is also significant in developing polymers and resins. Its properties contribute to producing high-performance materials used in various industries, including automotive and electronics.

Mechanism of Action

The mechanism of action of Benzeneethanamine, a-(bromomethyl)-, (aS)- involves its interaction with specific molecular targets. The bromomethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. This compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Substituted Amphetamines and Phenethylamines

- 2C-B (2,5-Dimethoxy-4-bromophenethylamine): Molecular Formula: C11H16BrNO2 Substituents: Methoxy groups at 2,5-positions; bromine at 4-position on the benzene ring. Key Differences: Unlike the target compound, 2C-B lacks a bromomethyl group on the alpha carbon but shares bromine substitution on the aromatic ring. Pharmacologically, 2C-B is a psychedelic, acting as a serotonin receptor agonist . Research Findings: In murine studies, 2C-B and its derivatives (e.g., 25B-NBOMe) disrupted sensorimotor responses at doses ≥0.1 mg/kg, highlighting potent psychoactive effects .

- Brolamfetamine (S)-(-)-2,5-Dimethoxy-4-bromoamphetamine (CAS 43061-16-1): Molecular Formula: C11H16BrNO2 Substituents: Methoxy groups at 2,5-positions; bromine at 4-position; alpha-methyl group. Key Differences: The bromine is on the benzene ring rather than the ethylamine chain. The alpha-methyl group enhances metabolic stability, a feature shared with the target compound’s bromomethyl group .

NBOMe Series

- 25B-NBOMe (4-Bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine): Molecular Formula: C18H22BrNO3 Substituents: Methoxybenzyl group on the amine; bromine on the phenethylamine ring. Key Differences: The N-benzyl substitution in NBOMe compounds increases receptor binding affinity compared to non-benzylated analogs.

Brominated Benzenemethanamines

- Benzenemethanamine, N-(4-bromophenyl)-α-methyl (CAS 881846-80-6):

Chiral Amines

- Key Differences: The absence of bromine limits its reactivity compared to the target compound. This compound is used as a chiral resolving agent in asymmetric synthesis .

Data Table: Comparative Analysis

Research Findings and Implications

- The bromomethyl group in the target compound may similarly generate toxic metabolites, warranting caution in handling .

- Stereochemical Effects : The (aS) configuration may influence receptor binding specificity. For example, (S)-brolamfetamine exhibits distinct pharmacokinetics compared to its R-isomer .

- Synthetic Routes : Analogous compounds (e.g., Benzeneethanamine, 3,4-dimethoxy-N-(phenylmethylene)) are synthesized via reductive amination or Grignard reactions, suggesting feasible pathways for the target compound .

Biological Activity

Benzeneethanamine, a-(bromomethyl)-, (aS)-, also known as 25B-NBOMe, is a compound belonging to the class of N-benzyl phenethylamines. It has garnered attention due to its potent biological activity, particularly as a serotonin 5-HT2A receptor agonist. This article explores its biological activity, mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H12BrN

- Molecular Weight : 212.1 g/mol

- Chirality : The compound is chiral, with specific stereochemical configurations influencing its biological activity.

The presence of the bromomethyl group enhances its electrophilic properties, allowing it to interact with various biological targets.

Benzeneethanamine, a-(bromomethyl)-, (aS)- primarily acts as an agonist at the 5-HT2A receptor. This receptor is implicated in numerous physiological processes, including mood regulation and cognitive functions. The stimulation of 5-HT2A receptors is linked to the hallucinogenic effects observed with certain recreational drugs, such as LSD and other phenethylamines .

| Mechanism | Description |

|---|---|

| Receptor Interaction | Agonism at 5-HT2A receptors |

| Biological Effects | Modulation of mood, cognition, and perception |

| Clinical Implications | Potential use in treating affective disorders |

Case Studies

A notable case study involved a 19-year-old male who experienced severe intoxication after using a substance identified as 25B-NBOMe. The patient exhibited generalized grand mal seizures and was found unresponsive. Toxicological analysis revealed elevated levels of the compound in serum and urine, confirming its potent effects on the central nervous system .

Pharmacological Profile

- Pharmacokinetics : Limited data exists on the pharmacokinetics of 25B-NBOMe in humans. However, it is known to be rapidly absorbed and distributed throughout the body.

- Toxicity : The compound has been associated with significant toxicity, particularly in overdose scenarios. Symptoms can include seizures and severe agitation.

Research Findings

Recent studies have highlighted the following aspects of Benzeneethanamine's biological activity:

- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their pharmacological effects .

- Antibacterial Activity : Certain studies have indicated potential antibacterial properties against various pathogens.

- Cytotoxic Effects : Research has shown that related compounds can exert cytotoxic effects on cancer cell lines, indicating potential therapeutic applications in oncology .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antioxidant | Positive effects noted in vitro |

| Antibacterial | Effective against select bacteria |

| Cytotoxicity | Significant effects on cancer cell lines |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.